3-Benzyl-5-phenyloxazolidine
Description
Structure
3D Structure
Properties
CAS No. |
104143-95-5 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-benzyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C16H17NO/c1-3-7-14(8-4-1)11-17-12-16(18-13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI Key |
WSTMOXNFAMOVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 3 Benzyl 5 Phenyloxazolidine
Mechanistic Investigations of Formation Reactions
The synthesis of the 3-Benzyl-5-phenyloxazolidine ring is a classic example of heterocyclic chemistry, typically proceeding through the condensation of a β-amino alcohol with an aldehyde.
The primary and most established pathway for the formation of this compound is the acid-catalyzed condensation reaction between 2-(benzylamino)ethanol and benzaldehyde (B42025). The reaction proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the secondary amine of 2-(benzylamino)ethanol on the carbonyl carbon of benzaldehyde. This attack forms a transient tetrahedral intermediate known as a hemiaminal or carbinolamine.
Catalysts and additives play a pivotal role in the synthesis of oxazolidines by influencing the reaction rate and equilibrium position.
Acid Catalysts : The condensation reaction is typically accelerated by the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA). mdpi.com The catalyst protonates the carbonyl oxygen of benzaldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the dehydration step by protonating the hydroxyl group of the hemiaminal, turning it into a better leaving group (water).
Dehydrating Agents : Since the formation of the oxazolidine (B1195125) ring is a reversible condensation reaction that produces water, removing water from the reaction mixture is essential to shift the equilibrium towards the product, thereby increasing the yield. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene. Alternatively, chemical dehydrating agents such as anhydrous magnesium sulfate (B86663) or molecular sieves can be used. soton.ac.uk
Table 1: Summary of Catalysts and Conditions for Oxazolidine Formation
| Catalyst/Additive | Function | Typical Reaction Conditions |
| Acid Catalyst (e.g., p-TSA, TFA) | Increases electrophilicity of carbonyl; facilitates dehydration | Catalytic amounts added to the reaction mixture. mdpi.com |
| Dehydrating Agent (e.g., Molecular Sieves) | Removes water to drive equilibrium | Added directly to the reaction vessel. soton.ac.uk |
| Azeotropic Distillation (e.g., Dean-Stark) | Removes water via azeotrope formation | Refluxing in a suitable solvent (e.g., toluene). |
Ring-Opening Reactions of the Oxazolidine Heterocycle
The oxazolidine ring, while stable under many conditions, can undergo ring-opening reactions, which are fundamental to its utility as a synthetic intermediate or a protective group. ambeed.com These reactions typically involve cleavage of the C-O or C-N bonds within the heterocyclic system.
The ring-opening of this compound is generally initiated by a nucleophile under either acidic or basic conditions. The regioselectivity of the attack is a critical aspect, determining the structure of the resulting product. The two primary sites for nucleophilic attack are the C2 and C5 carbons of the oxazolidine ring.
Attack at C2 : This carbon is derived from the benzaldehyde carbonyl group and is an acetal-like carbon. Under acidic conditions, protonation of the ring oxygen or nitrogen can activate the ring, making C2 susceptible to nucleophilic attack. This leads to the cleavage of the C2-O bond.
Attack at C5 : This carbon is bonded to the phenyl group. Nucleophilic attack at this position would lead to cleavage of the C5-O bond.
The regioselectivity of the ring-opening can be compared to that of epoxides. d-nb.info Under acidic conditions, the reaction may proceed via an SN1-like mechanism where a positive charge is better stabilized on the more substituted carbon, or an SN2 mechanism where the nucleophile attacks the more electrophilic carbon. Lewis acids can also mediate highly regioselective SN2-type ring-opening reactions. researchgate.netorganic-chemistry.org For instance, the reaction of 5-aryloxazolidines with arylmagnesium bromides (Grignard reagents) results in a ring-opening that forms N-benzyl-β-hydroxyphenethylamines, indicating a nucleophilic attack that cleaves the ring. researchgate.net
The primary outcome of the ring-opening of this compound is the formation of various open-chain N,N-disubstituted amino alcohol derivatives. researchgate.netnih.gov The specific product depends on the nucleophile used and the reaction conditions.
Hydrolysis : Treatment with aqueous acid will hydrolyze the oxazolidine, cleaving it back to its original components: 2-(benzylamino)ethanol and benzaldehyde. This reversibility is a key feature when oxazolidines are used as protecting groups for amino alcohols or aldehydes.
Reaction with Organometallic Reagents : As mentioned, reaction with Grignard reagents or other organometallics can lead to the formation of new C-C bonds. For example, the reaction of a 5-phenyloxazolidine (B8631241) with an arylmagnesium bromide yields an N-benzyl-β-hydroxyphenethylamine derivative. researchgate.net
Reductive Cleavage : Ring-opening can also be achieved using reducing agents. For example, reduction with agents like lithium aluminum hydride (LiAlH₄) can cleave the C-O bond to yield an N-methylated amino alcohol derivative if the original aldehyde was formaldehyde (B43269), or other N-substituted amino alcohols depending on the C2 substituent.
Table 2: Examples of Ring-Opening Reactions and Products
| Reagent | Reaction Type | Product |
| H₃O⁺ | Acid-catalyzed hydrolysis | 2-(Benzylamino)ethanol and Benzaldehyde |
| Arylmagnesium Bromide (ArMgBr) | Nucleophilic addition | N-Benzyl-β-hydroxy-β-aryl-phenethylamine researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Reductive cleavage | N-Benzyl-N-(substituted)-2-phenylethanolamine |
Generation of Reactive Intermediates via Ring Scission
The cleavage of the oxazolidine ring in this compound is a facile process that can be initiated thermally, photochemically, or under acidic conditions, leading to the formation of highly reactive intermediates. The nature of these intermediates is dictated by the conditions employed for the ring scission.
Under thermal or photochemical conditions, the C2-O1 and C5-N3 bonds of the oxazolidine ring can cleave, leading to the formation of an azomethine ylide . Azomethine ylides are 1,3-dipoles that are highly valuable in organic synthesis, particularly in [3+2] cycloaddition reactions for the construction of five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.org The generation of azomethine ylides from oxazolidines typically involves the concerted or stepwise cleavage of the ring. For this compound, this would result in a stabilized azomethine ylide due to the presence of the phenyl group at the C5 position.
In the presence of acidic reagents, the ring opening of this compound proceeds through a different pathway, leading to the formation of an N-benzylimminium ion . The reaction is initiated by the protonation of the oxygen atom of the oxazolidine ring, followed by ring cleavage to generate the iminium ion and a molecule of formaldehyde (in the case of C2-unsubstituted oxazolidines) or another aldehyde/ketone. researchgate.netwikipedia.org The stability of the resulting iminium ion is enhanced by the electron-donating benzyl (B1604629) group on the nitrogen atom. These iminium ions are potent electrophiles and can readily react with a variety of nucleophiles. wikipedia.org
The generation of these reactive intermediates from this compound opens up a wide array of synthetic possibilities, allowing for the construction of complex molecular architectures.
| Reaction Condition | Reactive Intermediate | Key Features | Subsequent Reactions |
| Thermal/Photochemical | Azomethine Ylide | 1,3-dipole, stabilized by the C5-phenyl group. | [3+2] Cycloadditions |
| Acidic | N-Benzylimminium Ion | Electrophilic, stabilized by the N-benzyl group. | Nucleophilic additions (e.g., Mannich reaction) |
Heterocyclic Interconversions and Skeletal Rearrangements
The reactive intermediates generated from the ring scission of this compound can undergo further transformations, leading to the formation of other heterocyclic structures. These interconversions often involve intramolecular cyclizations or reactions with external reagents.
While direct conversion of this compound to oxazolidinones and thiazolidinones is not a commonly reported transformation, the synthesis of these heterocycles can be achieved from structurally related precursors. For instance, the analogous compound, (R)-3-benzyl-4-phenyloxazolidin-2-thione, has been shown to be a versatile intermediate for the synthesis of the corresponding oxazolidin-2-one and thiazolidin-2-one. This suggests that with appropriate functionalization at the C2 position of the oxazolidine ring, similar transformations could be envisioned for this compound derivatives.
The general strategies for the synthesis of oxazolidinones often involve the reaction of β-amino alcohols with phosgene (B1210022) or its equivalents, or the carbonylation of β-amino alcohols. acs.org Similarly, thiazolidinones are typically synthesized via the condensation of a β-amino alcohol with a thiocarbonyl source, followed by cyclization. rsc.org
The interconversion of a pre-formed oxazolidine, such as this compound, to an oxazolidinone or thiazolidinone would likely require oxidation at the C2 position or reaction with a suitable carbonyl or thiocarbonyl equivalent, respectively.
Under acidic conditions, this compound can undergo skeletal rearrangements and isomerizations. The initially formed N-benzylimminium ion can participate in a variety of subsequent reactions, including intramolecular cyclizations and rearrangements.
One plausible pathway for isomerization involves a retro-Mannich/Mannich cascade. This process would begin with the acid-catalyzed ring opening to the iminium ion, followed by a retro-Mannich reaction that cleaves a C-C bond. Subsequent rotation and a Mannich-type cyclization could then lead to a diastereomeric or regioisomeric oxazolidine. rsc.org
Furthermore, acid-catalyzed reactions of 5-aryloxazolidines with various nucleophiles can lead to the formation of other heterocyclic systems. For example, the reaction of 5-aryloxazolidines with arylmagnesium bromides, followed by acid-catalyzed cyclization, can yield 4-aryl-1,2,3,4-tetrahydroisoquinolines. researchgate.net This highlights the potential of this compound to serve as a precursor for more complex heterocyclic scaffolds through acid-mediated transformations.
Mannich Reactions Involving Oxazolidines as Precursors
This compound and related oxazolidines are excellent precursors for the in situ generation of iminium ions, which are key electrophiles in the Mannich reaction. researchgate.netwikipedia.orgnih.govchemistrysteps.com The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (or its equivalent), and a primary or secondary amine. In the context of oxazolidines, the oxazolidine itself serves as a stable precursor for the iminium ion.
The reaction is typically initiated by an acid catalyst, which promotes the ring opening of the oxazolidine to form the N-benzylimminium ion. This electrophilic species then reacts with a nucleophile, such as a silyl (B83357) enol ether, an enolate, or an electron-rich aromatic compound, to form the C-C bond and generate the Mannich base. researchgate.net
A typical example involves the reaction of this compound with a silyl enol ether in the presence of a Lewis acid. The Lewis acid facilitates the ring opening to the iminium ion, which is then trapped by the silyl enol ether to afford the corresponding β-amino ketone after hydrolysis. This methodology provides a convenient and efficient route to a wide range of β-amino carbonyl compounds, which are important building blocks in organic synthesis.
| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst | Product Type |
| This compound | Silyl Enol Ether | Lewis Acid | β-Amino Ketone |
| This compound | Indole | Brønsted Acid | 3-(Aminoalkyl)indole |
| This compound | Acetophenone (as enol/enolate) | Acid/Base | β-Amino Ketone |
Stereochemical Aspects and Conformational Analysis
Absolute and Relative Stereochemistry Determination
The definitive assignment of absolute and relative stereochemistry for molecules like 3-Benzyl-5-phenyloxazolidine relies on a combination of advanced analytical techniques, primarily X-ray crystallography and various spectroscopic methods.
X-ray Crystallographic Studies for Structural Elucidation
For instance, the crystal structures of the analogous (R)-3-benzyl-4-phenyloxazolidin-2-one and (R)-3-benzyl-4-phenylthiazolidin-2-one have been determined. clockss.org These studies unambiguously established the absolute configuration at the C4 stereocenter and detailed the conformation of the five-membered ring and its substituents. clockss.org In such systems, the oxazolidine (B1195125) ring typically adopts a non-planar, puckered conformation, often described as an envelope or twist form, to minimize steric strain and torsional interactions between substituents. The phenyl and benzyl (B1604629) groups occupy specific spatial orientations that are influenced by the crystal packing forces and intramolecular interactions.
In another related example, the crystal structure of a 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol derivative revealed that the 1,3-oxazolidine ring adopts an envelope conformation. researchgate.net This evidence suggests that this compound would also exhibit a puckered ring structure in the solid state, with the benzyl and phenyl groups adopting pseudo-equatorial or pseudo-axial positions depending on the specific diastereomer.
Table 1: Representative Crystallographic Data for a Related Oxazolidine Derivative Data for 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.54 |
| b (Å) | 10.98 |
| c (Å) | 15.21 |
| β (°) | 108.5 |
| Ring Conformation | Envelope |
Spectroscopic Assignment of Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers in solution. For this compound, which can exist as cis and trans diastereomers, ¹H and ¹³C NMR spectra would be expected to show distinct differences in chemical shifts (δ) and coupling constants (J).
The relative orientation of substituents on the oxazolidine ring affects the local electronic environment of each nucleus. In studies of related 2,4,5-trisubstituted oxazolidines, the chemical shifts of the protons on the heterocyclic ring (H-2, H-4, and H-5) are particularly sensitive to the stereochemistry. rsc.orgcore.ac.uk For example, a trans relationship between two substituents often results in one proton being in a more shielded or deshielded environment compared to the corresponding cis isomer, leading to a noticeable difference in their chemical shifts. core.ac.uk
The vicinal coupling constants (³J) between protons on adjacent carbons (e.g., H-4 and H-5) are also diagnostic. According to the Karplus relationship, the magnitude of ³J depends on the dihedral angle between the coupled protons. Since the cis and trans isomers have different and relatively rigid conformations, they will exhibit different dihedral angles and, consequently, different coupling constants. In many five-membered ring systems, the ³J(cis) value is typically larger than the ³J(trans) value.
While specific spectral data for this compound is not detailed in the literature, the principles are well-established. A combination of 1D NMR (¹H, ¹³C) and 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would allow for the unambiguous assignment of the cis and trans isomers. A NOESY experiment, for instance, would show through-space correlations between protons that are close to each other, providing definitive proof of their relative orientation.
Diastereomer and Enantiomer Separation and Analysis
The separation of stereoisomers is critical for studying their individual properties. For this compound, this involves the separation of diastereomers (cis vs. trans) and the resolution of enantiomers for each diastereomeric pair.
Chiral Chromatographic Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers. rsc.orgphenomenex.com The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for separation. sigmaaldrich.com
For oxazolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® IB), have proven to be highly effective. mdpi.combldpharm.com The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol).
In a study on the asymmetric synthesis of related 1,3-oxazolidine derivatives, the enantiomeric excess (ee) of products like ethyl 3-(4-methoxyphenyl)-5-phenyloxazolidine-2-carboxylate was determined using a Chiralcel OD-H column with a mobile phase of n-hexane/isopropanol. mdpi.com This demonstrates the utility of this class of CSP for resolving oxazolidine stereoisomers. The separation of the enantiomers of this compound would be approached similarly, by screening various polysaccharide-based CSPs and optimizing the mobile phase composition to achieve baseline resolution.
Table 2: Representative Chiral HPLC Conditions for Oxazolidine Derivatives Data generalized from studies on related oxazolidine compounds. mdpi.com
| Parameter | Typical Conditions |
| Column | Chiralcel® OD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 99:1 to 95:5 v/v) |
| Flow Rate | 0.3 - 1.0 mL/min |
| Detection | UV (e.g., at 254 nm) |
Application of Kinetic Resolution Strategies
Kinetic resolution is a powerful method for obtaining enantiomerically enriched material from a racemate. This technique relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. nih.gov The faster-reacting enantiomer is converted into a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. For a successful kinetic resolution, the relative rate of reaction between the two enantiomers (the selectivity factor, s) should be significant. princeton.edu
For N-heterocycles like this compound, a common strategy is enzymatic or chemical acylation. nih.gov In a chemical kinetic resolution, a racemic mixture of the oxazolidine could be treated with a sub-stoichiometric amount of a chiral acylating agent in the presence of a base. The chiral reagent will acylate one enantiomer faster than the other. Subsequent separation of the acylated product from the unreacted amine would yield both the acylated product and the remaining starting material in enantiomerically enriched forms.
Studies on the kinetic resolution of other saturated N-heterocycles have successfully used chiral acylating agents derived from mandelic acid, revealing the importance of stereoelectronic effects in achieving high selectivity. nih.gov While a specific kinetic resolution protocol for this compound has not been reported, this approach represents a viable strategy for its enantiomeric resolution.
Conformational Preferences and Stereoelectronic Effects
The three-dimensional shape and reactivity of this compound are governed by its conformational preferences and underlying stereoelectronic effects. The five-membered oxazolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically envelope and twist forms, to alleviate torsional strain. researchgate.netethz.ch
The substituents on the ring play a crucial role in determining the lowest energy conformation. The bulky phenyl group at C5 and the benzyl group at the nitrogen atom will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. The rotational freedom around the N-CH₂Ph and C-Ph bonds also leads to multiple possible rotamers. Computational studies on analogous 5-benzyl-imidazolidinones suggest that the benzyl group's phenyl ring can adopt conformations where it is either stacked over the heterocyclic ring or oriented away from it, with small energy differences between these states. ethz.ch This implies that the benzyl group may be relatively free to rotate at ambient temperatures.
A key stereoelectronic interaction in oxazolidines is the anomeric effect. This refers to the stabilizing interaction between the lone pair of electrons on the ring nitrogen atom and the antibonding orbital (σ) of the adjacent C-O bond (n_N → σ_C-O). researchgate.net This interaction influences the geometry of the ring, favoring conformations where the nitrogen lone pair is anti-periplanar to the C-O bond, and also affects the reactivity of the molecule, for instance by weakening the C-O bond and making it more susceptible to cleavage. researchgate.netresearchgate.net Furthermore, attractive cation-π interactions between the benzyl group and other parts of a molecule or a catalyst have been shown to be important in controlling stereoselectivity in related systems. nih.gov
Influence of Ring Substituents on Conformation
X-ray diffraction studies on analogous chiral oxazolidines, such as (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine, reveal that the five-membered ring typically adopts an envelope conformation. nih.gov In this specific analogue, the C5 atom deviates significantly from the plane formed by the other four ring atoms. The benzyl group at a stereogenic center adjacent to the nitrogen atom is observed to occupy a pseudo-axial position. nih.gov This preference minimizes steric strain and dictates the spatial orientation of the bulky substituent relative to the rest of the molecule. The mutual arrangement of the benzyl group and the oxazolidine ring in this analogue is characterized by specific torsion angles, indicating an antiperiplanar relationship between the phenyl group's C18 atom and the ring's N3 atom. nih.gov
Table 1: Conformational Parameters for an Analogous 4-Benzyl-oxazolidine Derivative from X-ray Crystallography nih.gov
| Parameter | Value | Description |
| Conformation | Envelope | One atom (C5) is out of the plane of the other four. |
| Puckering Amplitude (Q) | 0.379(1) Å | Quantifies the degree of non-planarity of the ring. |
| Phase Angle (φ) | 330.13(16)° | Describes the specific type of envelope or twist conformation. |
| Benzyl Group Position | Pseudo-axial | The benzyl substituent at C4 adopts an axial-like orientation. |
| Torsion Angle (O9–C8–N3–C2) | 3.59(15)° | Describes the orientation of the amide group relative to the ring. |
| Torsion Angle (C18–C17–C4–N3) | 177.06(8)° | Shows an antiperiplanar arrangement of the benzyl group relative to the N3 atom. |
The N-benzyl group on the nitrogen atom significantly influences the ring's properties. Studies on the stability of various oxazolidine derivatives have shown that those incorporating phenyl substituents at the N-3 position are generally less stable than those with smaller alkyl groups like methyl. nih.gov This is attributed to the increased steric bulk of the benzyl group. Furthermore, the nitrogen atom in the oxazolidine ring can undergo inversion, a process that interconverts its pyramidal geometries. The energy barrier to this nitrogen inversion is a key conformational parameter. researchgate.net
The C5-phenyl substituent's orientation also plays a crucial role. In related 5-benzyl-imidazolidinone systems, the exocyclic PhCH₂–CH bond can adopt several staggered or eclipsed conformations relative to the heterocyclic ring. ethz.ch By analogy, the C5-phenyl group in this compound is expected to rotate, with certain conformations being more energetically favorable to avoid steric clashes with the N-benzyl group and the ring itself. Theoretical calculations on related systems show that conformers with an anti-s-cis structure are often the most stable, lying significantly lower in energy than other possibilities. scielo.org.mx These conformational preferences can be observed using NMR spectroscopy, where the chemical shifts of the ring protons are sensitive to the dihedral angles between them and the orientation of the bulky substituents. scielo.org.mxrsc.org
Analysis of Transition State Geometries and Stereoselectivity
The primary utility of chiral oxazolidines like this compound in synthesis is to control the stereochemical outcome of a reaction. This control is exerted at the transition state, the highest energy point along the reaction coordinate. The conformation of the chiral auxiliary in the ground state directly influences the geometry and energy of the competing transition states, leading to the preferential formation of one stereoisomer over another.
The substituents on the oxazolidine ring act as "stereochemical directors" by creating a sterically biased environment. In asymmetric reactions like Michael additions, the steric hindrance of the chiral auxiliary is a primary factor influencing stereoselectivity. researchgate.net When chiral oxazolidinone auxiliaries with aryl substituents are used, high levels of diastereoselectivity can be achieved. researchgate.net This is because the bulky aryl groups effectively block one face of a reactive enolate or iminium ion intermediate, forcing an incoming reagent to approach from the less hindered face.
A well-accepted model for stereoselectivity involves the analysis of transition state geometries. For instance, in reactions proceeding through a six-membered ring transition state, substituents will preferentially occupy pseudoequatorial positions to minimize destabilizing 1,3-diaxial interactions. umich.edu In the context of a reaction involving an N-acylated this compound, the N-acyl group's conformation is critical. It is established that the anti-s-cis conformation is often the most stable. scielo.org.mx In a transition state, the bulky N-benzyl and C5-phenyl groups would orient themselves to minimize steric strain, such as A-1,3 strain (allylic 1,3-strain), which arises between a substituent on an sp² carbon and a substituent on an adjacent sp³ carbon. umich.edu This predictable arrangement dictates the trajectory of the approaching reagent, leading to a highly stereoselective bond formation.
For example, in the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates, the high diastereoselectivity is rationalized by a stereochemical model of the transition state where the substituents on the chiral oxazolidine ring dictate the facial selectivity of the rearrangement. nih.gov
Table 2: Diastereoselectivity in Asymmetric Michael Additions Controlled by Aryl-Substituted Chiral Auxiliaries researchgate.net
| Chiral Auxiliary Substituent | Grignard Reagent Substituent | Diastereomeric Excess (de) |
| Aryl | Aryl | up to 95% |
| Alkyl/Benzyl | Alkyl | < 70% |
| Aryl | Alkyl | < 70% |
This table illustrates the general principle that matching bulky aryl groups on both the chiral auxiliary and the reagent can lead to high stereoselectivity.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise information about the chemical environment of individual atoms.
Proton NMR spectroscopy of 3-Benzyl-5-phenyloxazolidine provides characteristic signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The aromatic protons of the benzyl (B1604629) and phenyl groups typically appear in the downfield region, generally between δ 7.2 and 7.4 ppm, as a complex multiplet due to spin-spin coupling between adjacent protons on the aromatic rings. The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom are diastereotopic and often appear as a pair of doublets, a consequence of the chiral center at C5. These signals can be observed around δ 4.3-4.5 ppm. The protons on the oxazolidine (B1195125) ring also give distinct signals. The proton at the C5 position, being adjacent to the phenyl group and the oxygen atom, is expected to resonate at a specific chemical shift, while the methylene protons at the C4 position will also exhibit characteristic signals, often as complex multiplets due to coupling with each other and with the C5 proton.
A representative, though not specific to this exact molecule, ¹H NMR data for a related compound, 5-((adamantan-1-yl)methyl)-3-benzyl-5-phenyloxazolidin-2-one, shows aromatic protons in the range of δ 7.40–7.16 ppm. The benzylic protons appear as a doublet of doublets at δ 4.40 ppm. doi.org
Table 1: Representative ¹H NMR Chemical Shifts for a this compound Derivative
| Proton | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic-H | 7.40 – 7.16 | m |
| Benzylic-CH₂ | 4.40 | dd |
| Oxazolidine Ring-H | 3.39 | dd |
Note: Data is for 5-((adamantan-1-yl)methyl)-3-benzyl-5-phenyloxazolidin-2-one and serves as an illustrative example. doi.org Actual shifts for this compound may vary.
Carbon-13 NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
The aromatic carbons of the benzyl and phenyl rings typically resonate in the region of δ 124-144 ppm. The carbon of the benzylic methylene group is expected to appear around δ 48-55 ppm. The carbons of the oxazolidine ring will have characteristic chemical shifts; for instance, the C5 carbon, attached to both an oxygen and a nitrogen (in a related oxazolidinone), and bearing a phenyl group, is found at approximately δ 82.8 ppm in a similar structure. doi.org The C2 and C4 carbons of the oxazolidine ring will also have distinct signals.
For the related compound 5-((adamantan-1-yl)methyl)-3-benzyl-5-phenyloxazolidin-2-one, the ¹³C NMR spectrum shows the phenyl carbon signals at δ 143.9, 128.8, 128.4, 128.0, 127.9, 127.5, and 124.6 ppm. The benzylic carbon is observed at δ 48.1 ppm, and the C5 of the oxazolidine ring is at δ 82.8 ppm. doi.org
Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Derivative
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| Aromatic C (ipso-phenyl) | 143.9 |
| Aromatic C (ipso-benzyl) | 135.6 |
| Aromatic C | 128.8, 128.4, 128.0, 127.9, 127.5, 124.6 |
| C5 (Oxazolidine) | 82.8 |
| Benzylic CH₂ | 48.1 |
| C4 (Oxazolidine) | 59.7 |
| C2 (Oxazolidine) | Not applicable for this derivative |
Note: Data is for 5-((adamantan-1-yl)methyl)-3-benzyl-5-phenyloxazolidin-2-one and serves as an illustrative example. doi.org Actual shifts for this compound may vary.
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. longdom.org For this compound, COSY would show correlations between adjacent protons on the aromatic rings and between the protons on the oxazolidine ring, helping to trace the spin systems. emerypharma.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, correlations from the benzylic protons to the carbons of the benzyl group's aromatic ring and to C2 and C4 of the oxazolidine ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons. NOESY can be used to determine the relative stereochemistry of the substituents on the oxazolidine ring by observing through-space interactions between protons.
NMR spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules like this compound. researchgate.net The relative configuration of the substituents on the oxazolidine ring can be established by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. bates.edu The magnitude of the coupling constant between the protons at C4 and C5 can provide information about their dihedral angle, which is related to their cis/trans relationship. NOESY experiments can reveal which protons are close to each other in space, further confirming the stereochemical arrangement. longdom.org For instance, an NOE between the proton at C5 and the benzyl group protons would suggest a specific spatial orientation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
C-H stretching (aromatic) : Around 3100-3000 cm⁻¹. libretexts.org
C-H stretching (aliphatic) : Around 3000-2850 cm⁻¹. libretexts.org
C=C stretching (aromatic) : Peaks in the region of 1600-1450 cm⁻¹. libretexts.org
C-O-C stretching (ether-like) : A strong band typically in the 1260-1000 cm⁻¹ region.
C-N stretching : Generally observed in the 1250-1020 cm⁻¹ range.
The IR spectrum of a related compound, this compound-2,4-dione, shows peaks at 3047, 2950 (C-H stretching), and various peaks in the fingerprint region corresponding to the aromatic and oxazolidine ring structures. rsc.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| C-O-C Stretch | 1260-1000 | Strong |
| C-N Stretch | 1250-1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural identification.
For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺). amazonaws.comresearchgate.net Another common fragmentation pathway for oxazolidines is the cleavage of the ring. The loss of the phenyl group could also be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. For instance, the high-resolution mass spectrum of this compound-2,4-dione showed a [M-H]⁻ ion at m/z 316.0982, which was very close to the calculated value of 316.0974 for C₂₀H₁₄NO₃. rsc.org
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry is a powerful technique for structural elucidation that involves bombarding a sample with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a unique "fingerprint" based on the fragmentation pattern of the molecule.
For this compound, EI-MS analysis is expected to produce a distinct molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is largely dictated by the stability of the resulting carbocations. Key fragmentation pathways for oxazolidine derivatives often involve the cleavage of the benzyl group and fragmentations around the heterocyclic ring. calstate.edu The most prominent fragments anticipated for this compound include the tropylium ion, a hallmark of benzyl-containing compounds, and ions resulting from the cleavage of the oxazolidine ring. Studies on analogous structures, such as 2-benzyl-2,3,4-trimethyl-5-phenyloxazolidine, have shown characteristic ions at m/z 190 and 148, which correspond to fragments containing the core ring structure after initial losses. calstate.edu
Table 1: Predicted Characteristic Fragment Ions in EI-MS of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |
| 239 | [C₁₆H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 134 | [C₈H₁₀N]⁺ | Cleavage of the C-O and C-C bonds of the ring |
| 105 | [C₇H₅O]⁺ | Phenylcarbonyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This table is based on established fragmentation patterns for benzyl- and phenyl-containing heterocyclic compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. Unlike EI-MS, ESI-MS typically preserves the molecular ion with minimal fragmentation. It is the ionization method of choice for coupling with liquid chromatography (LC-MS).
In positive-ion mode ESI-MS, this compound is expected to be readily detected as a protonated molecule [M+H]⁺. Research on closely related oxazolidinone structures demonstrates that they also frequently form adducts with alkali metals, such as sodium [M+Na]⁺, which can aid in confirming the molecular weight. doi.orgrsc.org The analysis is typically conducted by dissolving the sample in a suitable solvent mixture, such as methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to facilitate protonation, and infusing it into the mass spectrometer. americanpharmaceuticalreview.com
Table 2: Expected Ions in ESI-MS of this compound (Positive Ion Mode)
| Ion Formula | Ion Type | Calculated m/z |
| [C₁₆H₁₇NO + H]⁺ | Protonated Molecule | 240.1383 |
| [C₁₆H₁₇NO + Na]⁺ | Sodium Adduct | 262.1202 |
| [C₁₆H₁₇NO + K]⁺ | Potassium Adduct | 278.0942 |
Calculated m/z values are based on the monoisotopic mass of the most common isotopes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is critical for unambiguously determining the elemental composition of a molecule. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com
When coupled with a soft ionization source like ESI, HRMS provides the exact mass of the protonated molecule or other adducts. This experimental mass can then be compared to the theoretical mass calculated from the molecular formula (C₁₆H₁₇NO for this compound). A close match (typically within 5 ppm) provides strong evidence for the assigned elemental composition. Studies on similar oxazolidinone derivatives have successfully used HRMS to confirm their structures by matching the found mass of the [M+Na]⁺ adduct to the calculated value with high precision. doi.org
Table 3: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass |
| C₁₆H₁₇NO | Neutral Molecule | 239.1310 |
| [C₁₆H₁₇NO + H]⁺ | Protonated Molecule | 240.1383 |
| [C₁₆H₁₇NO + Na]⁺ | Sodium Adduct | 262.1202 |
This table presents the theoretical exact masses used as a reference for experimental HRMS data.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, UPLC)
Chromatographic methods are indispensable for separating this compound from reaction mixtures, impurities, or complex matrices prior to its detection by mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Oxazolidines have been successfully characterized using GC-MS, often for the identification of byproducts in clandestine syntheses. calstate.edu The technique can effectively separate diastereomers of oxazolidine compounds, which may have nearly identical mass spectra but different retention times on the GC column. calstate.edu Artifact formation can sometimes occur in the hot GC injector, where precursors might react with solvent impurities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography (UPLC) , are the preferred methods for non-volatile or thermally sensitive compounds. These techniques couple the powerful separation capabilities of HPLC/UPLC with the sensitive and selective detection of mass spectrometry. rsc.org A typical LC-MS method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of water and a polar organic solvent like acetonitrile or methanol, often with a formic acid modifier to improve peak shape and ionization efficiency. doi.org
Table 4: Representative Chromatographic Methodologies
| Technique | Column Example | Mobile Phase/Carrier Gas | Detector |
| GC-MS | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) ekb.eg | Carrier Gas: Helium | Mass Spectrometer (EI) |
| LC-MS/UPLC | 50 mm x 2.1 mm, 1.7 µm C18 | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Mass Spectrometer (ESI) |
Electrochemical Analysis (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as Cyclic Voltammetry (CV), provide valuable insights into the redox properties of a molecule. CV measures the current that develops in an electrochemical cell as the potential is varied, allowing for the characterization of oxidation and reduction processes. pineresearch.com
For this compound, CV can be used to determine its oxidation potential, which is related to the energy of its Highest Occupied Molecular Orbital (HOMO). The experiment typically involves a three-electrode system in a solution of the compound with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in a suitable organic solvent like acetonitrile. The nitrogen and oxygen heteroatoms, as well as the phenyl rings, are potential redox-active sites. Studies on other nitrogen-containing heterocycles have shown that substitutions on the aryl rings can significantly influence the oxidation potentials. nih.gov The electrochemical behavior of oxazolidine derivatives has been investigated in contexts such as corrosion inhibition, where their ability to interact with metal surfaces is linked to their electronic properties. tandfonline.com The resulting voltammogram can reveal whether the oxidation is a reversible or irreversible process, providing information about the stability of the generated radical cation.
Table 5: Typical Setup for Cyclic Voltammetry Experiment
| Component | Description/Example Material | Purpose |
| Working Electrode | Glassy Carbon Electrode | Surface where the redox reaction of interest occurs. |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential for reference. |
| Counter Electrode | Platinum Wire | Completes the electrical circuit. |
| Solvent | Acetonitrile or Dichloromethane (anhydrous) | Dissolves the analyte and supporting electrolyte. |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) | Ensures conductivity of the solution. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-benzyl-5-phenyloxazolidine, DFT calculations would be essential for understanding its fundamental chemical properties. However, no published studies have performed these calculations.
Geometry Optimization of Reactants, Transition States, and Products
A foundational step in computational chemistry is the geometry optimization of molecules to find their most stable three-dimensional arrangement. For this compound, this would involve calculating the lowest energy conformation of the molecule, as well as the geometries of any reactants that form it, the transition states for its formation or reactions, and any subsequent products. This data, which includes precise bond lengths and angles, is currently unavailable.
Analysis of Potential Energy Surfaces and Reaction Coordinates
Understanding a chemical reaction requires mapping the potential energy surface (PES). This surface illustrates the energy of a system as a function of the positions of its atoms. For this compound, a PES analysis would be crucial for visualizing the energetic landscape of its synthesis or subsequent reactions. The reaction coordinate, which represents the path of lowest energy on the PES from reactants to products, has not been computationally determined for this compound.
Calculation of Energetic Barriers and Rate Constants for Reaction Pathways
From the potential energy surface, key kinetic parameters can be derived. The energetic barrier (activation energy) determines how fast a reaction will proceed, and this value is used to calculate the theoretical rate constant. No studies have been published that calculate these fundamental kinetic parameters for any reaction involving this compound.
Molecular Modeling and Docking Studies
Molecular modeling and docking are vital tools for understanding how a molecule interacts with other chemical entities, particularly biological macromolecules like proteins. These studies are predicated on the molecule's structural conformation and electrostatic properties. In the absence of foundational DFT studies on this compound, no subsequent, reliable molecular modeling or docking investigations have been conducted to explore its potential chemical interactions.
Mechanistic Elucidation through Computational Simulations
Computational simulations, such as molecular dynamics, can provide a step-by-step elucidation of a reaction mechanism. These simulations would allow researchers to observe the dynamic process of bond formation and breakage during the synthesis or reaction of this compound. Currently, no such simulations have been published, leaving the mechanistic details of its reactions unexplored from a theoretical standpoint.
Correlation of Theoretical Predictions with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. Theoretical predictions regarding structure, stability, and reactivity would need to be compared with experimental findings from techniques like X-ray crystallography, NMR spectroscopy, and kinetic assays. As no theoretical predictions for this compound have been published, no such correlation studies exist.
Applications of 3 Benzyl 5 Phenyloxazolidine in Organic Synthesis
Utilization as Chiral Auxiliaries in Asymmetric Transformations
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. These molecules, themselves chiral, are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The ideal chiral auxiliary should be readily available, easily attached and removed, and should induce high levels of diastereoselectivity.
While the broader class of oxazolidinones, particularly those popularized by Evans, are well-established as effective chiral auxiliaries in a range of asymmetric transformations including aldol (B89426) additions and alkylations, specific and detailed research on the application of 3-Benzyl-5-phenyloxazolidine in this context is not extensively documented in publicly available literature. The general principle involves the attachment of an acyl group to the nitrogen atom of the oxazolidine (B1195125) ring. The steric bulk of the benzyl (B1604629) and phenyl substituents at the 3- and 5-positions, respectively, would then be expected to direct the approach of incoming reagents to one face of the enolate, leading to a diastereoselective bond formation.
Table 1: Theoretical Diastereoselective Alkylation using an N-Acyl-3-benzyl-5-phenyloxazolidine
| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| 1 | Methyl iodide | LDA | Data not available |
| 2 | Benzyl bromide | NaHMDS | Data not available |
| 3 | Isopropyl iodide | KHMDS | Data not available |
This table represents a hypothetical scenario based on the general reactivity of chiral oxazolidinone auxiliaries. Specific experimental data for this compound is not available.
Role as Synthetic Building Blocks for Complex Molecular Architectures
The inherent structural features of this compound, including its stereocenters and functional groups, theoretically position it as a valuable building block for the synthesis of more complex molecules. The oxazolidine ring can be viewed as a protected form of a 1,3-amino alcohol, a common motif in many natural products and pharmaceuticals.
However, a thorough review of scientific literature does not reveal specific examples where this compound has been explicitly used as a foundational starting material for the total synthesis of complex natural products or other intricate molecular architectures. Its potential lies in the ability to introduce a defined stereochemical relationship between a nitrogen atom and a hydroxyl group, which could be unveiled later in a synthetic sequence.
Precursors for Diverse Nitrogen-Containing Heterocycles
The oxazolidine ring is a masked 1,3-amino alcohol, and its cleavage can provide access to these valuable synthetic intermediates. These amino alcohols are, in turn, precursors to a wide array of other nitrogen-containing heterocycles.
Pathways to 1,3-Amino Alcohols
The reductive cleavage of the C-O bond within the oxazolidine ring is a common strategy to unmask the 1,3-amino alcohol functionality. This can typically be achieved using various reducing agents. For this compound, this transformation would yield N-benzyl-1-phenyl-1,3-aminopropan-2-ol.
Table 2: Potential Reductive Cleavage Methods for this compound
| Reagent | Expected Product | Reference |
| LiAlH₄ | N-benzyl-1-phenyl-1,3-aminopropan-2-ol | General method for oxazolidine reduction |
| H₂/Pd-C | N-benzyl-1-phenyl-1,3-aminopropan-2-ol | General method for hydrogenolysis |
| NaBH₄/I₂ | N-benzyl-1-phenyl-1,3-aminopropan-2-ol | General method for oxazolidine reduction |
This table outlines potential synthetic routes. Specific studies on this compound are not readily found.
Synthesis of N-Benzyl-β-hydroxyphenethylamines
The product of the reductive ring-opening of this compound is a derivative of a β-hydroxyphenethylamine. Specifically, the expected product is N-benzyl-1-phenyl-1,3-aminopropan-2-ol, which contains the core structure of a β-hydroxy-β-phenethylamine. This class of compounds is of significant interest in medicinal chemistry. The synthesis would proceed via the pathways described in the previous section.
Intermediates in Stereoselective Functionalization and Derivatization
The reactivity of the this compound scaffold can potentially be exploited for stereoselective functionalization. For instance, reactions at the C2 position of the oxazolidine ring could be influenced by the existing stereocenters at
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
While traditional methods for synthesizing oxazolidines are well-established, emerging trends in chemical synthesis prioritize sustainability, efficiency, and environmental responsibility. wikipedia.orgacs.org Future research is expected to focus on developing novel synthetic pathways for 3-benzyl-5-phenyloxazolidine that align with the principles of green chemistry. rsc.orgresearchgate.net
Key areas of exploration include:
Catalytic Methods: Investigating new catalytic systems, such as those based on earth-abundant metals or organocatalysts, to replace stoichiometric reagents. Chiral magnesium phosphate (B84403) catalysts, for instance, have shown high efficiency in the enantioselective synthesis of other 1,3-oxazolidines. organic-chemistry.org
Solvent-Free and Alternative Solvent Conditions: Exploring syntheses under solvent-free conditions or in greener solvents like water or bio-based solvents to reduce the environmental impact of volatile organic compounds (VOCs). acs.org
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability. This technology is particularly promising for optimizing the synthesis of oxazolidine (B1195125) scaffolds. rsc.org
A comparative overview of potential sustainable synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Reactions | Increased atom economy, reduced waste, operational simplicity. | Development of compatible reaction conditions for sequential transformations. |
| Novel Catalysis | High efficiency, recyclability of catalysts, lower energy consumption. | Screening of organocatalysts and earth-abundant metal catalysts. |
| Green Solvents | Reduced environmental impact, improved safety profile. | Investigating reaction kinetics and solubility in aqueous or bio-derived media. acs.org |
| Flow Chemistry | Enhanced process control, scalability, improved safety. rsc.org | Optimization of reactor design and reaction parameters for continuous production. |
Advanced Mechanistic Studies and In Situ Reaction Monitoring
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing protocols and designing new applications. Future research will likely employ advanced analytical techniques to probe reaction pathways in real-time.
In Situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can be used to monitor the concentration of reactants, intermediates, and products as the reaction progresses. This data provides invaluable insights into reaction kinetics and helps identify transient species.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction energy profiles. beilstein-journals.org Such studies can elucidate the stereochemical course of reactions and explain the observed selectivity in the formation of the oxazolidine ring.
Isotopic Labeling Studies: Using isotopically labeled starting materials can help trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.
A significant area of investigation is the study of the oxazolidine ring-imine equilibrium. The oxazolidine ring can exist in equilibrium with its open-chain imine form, a process that can be influenced by factors such as temperature, pH, and solvent. researchgate.netmdpi.com Understanding and controlling this equilibrium is essential, particularly when the compound is used in multi-step syntheses or under varying reaction conditions. mdpi.com
Exploration of New Chiral Auxiliary Applications
The structural features of this compound, particularly its chirality derived from (R)-phenylglycinol, make it a promising candidate for use as a chiral auxiliary in asymmetric synthesis. While Evans' oxazolidinones are well-established in this role, there is considerable scope to explore the utility of N-acylated this compound derivatives. rsc.orgresearchgate.net
Future research could target the application of this auxiliary in a variety of stereoselective transformations:
Asymmetric Aldol (B89426) Reactions: N-propionyl or N-acetyl derivatives could be used to generate chiral enolates, which can then react with aldehydes to produce stereochemically defined aldol adducts. ingentaconnect.comscielo.org.mx
Asymmetric Alkylations: Deprotonation of an N-acyl derivative followed by reaction with an electrophile (e.g., an alkyl halide) could provide a route to enantiomerically enriched α-substituted carboxylic acid derivatives. rsc.orgresearchgate.net
Conjugate Additions: The chiral auxiliary could be used to direct the stereoselective Michael addition of nucleophiles to α,β-unsaturated N-acyl systems.
Pericyclic Reactions: Investigating its role in controlling stereochemistry in reactions like Diels-Alder or researchgate.netresearchgate.net-sigmatropic rearrangements would be a novel extension of its utility.
The effectiveness of a chiral auxiliary is determined by its ability to direct the stereochemical outcome, the ease of its attachment, and the facility of its subsequent removal. wikipedia.org Research in this area would need to systematically evaluate these parameters for this compound derivatives in comparison to existing auxiliaries.
| Potential Asymmetric Reaction | Substrate | Expected Product |
| Aldol Addition | N-Acyl-3-benzyl-5-phenyloxazolidine + Aldehyde | Chiral β-hydroxy carbonyl compound |
| Alkylation | N-Acyl-3-benzyl-5-phenyloxazolidine + Alkyl Halide | Chiral α-alkylated carbonyl compound |
| Michael Addition | N-Acryloyl-3-benzyl-5-phenyloxazolidine + Nucleophile | Chiral β-functionalized carbonyl compound |
| Diels-Alder Reaction | N-Acryloyl-3-benzyl-5-phenyloxazolidine + Diene | Chiral cyclic adduct |
Investigation of Diverse Chemical Transformations and Derivatizations
Exploring the chemical reactivity of the this compound scaffold can lead to the synthesis of novel compounds with potentially interesting properties. Future work will likely focus on derivatization at various positions of the molecule.
Modification of Aromatic Rings: The benzyl (B1604629) and phenyl groups offer sites for electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). This could lead to a library of derivatives with modulated electronic and steric properties.
Transformations at the N-Benzyl Group: The benzyl group could be removed via hydrogenolysis, revealing a secondary amine on the oxazolidine ring. This NH group could then be functionalized with different substituents, providing access to a wide range of N-substituted analogs.
Oxazolidine Ring-Opening: Selective cleavage of the oxazolidine ring can be a useful synthetic strategy. For example, reductive cleavage could yield the corresponding N-benzyl amino alcohol, a valuable chiral building block. Hydrolytic cleavage can also regenerate the parent amino alcohol. wikipedia.org
Oxidation Reactions: Oxidation of the C2 position of the oxazolidine ring could potentially lead to the formation of an oxazolidinone, a heterocyclic core found in several classes of antibiotics. nih.gov
These derivatizations could be aimed at creating molecules with specific applications, for instance, as ligands for catalysis, as building blocks for natural product synthesis, or for biological screening.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3-Benzyl-5-phenyloxazolidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of oxazolidine derivatives typically involves cyclocondensation of β-amino alcohols with carbonyl compounds. For 3-benzyl-5-phenyl derivatives, a multi-step approach is recommended:
Substituent Introduction : Use benzylamine and phenyl-substituted aldehydes in a Mannich-type reaction to form intermediates .
Cyclization : Employ Lewis acids (e.g., ZnCl₂) or microwave-assisted conditions to accelerate ring closure while minimizing side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product, as minor substituent variations (e.g., methoxy vs. chloro groups) can drastically alter polarity .
- Key Considerations : Monitor reaction progress via TLC and optimize temperature (60–80°C) to avoid decomposition. Substituent steric effects on the phenyl ring may require adjusting stoichiometry .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar oxazolidines?
- Methodological Answer :
- ¹H NMR : Focus on diagnostic signals:
- Oxazolidine protons (H-2, H-4) appear as doublets at δ 4.1–4.5 ppm due to coupling with adjacent N and O atoms.
- Benzyl protons (CH₂Ph) show splitting patterns (δ 3.7–4.0 ppm) influenced by diastereotopicity .
- IR : The C-O-C stretch (~1120 cm⁻¹) and absence of primary amine bands (N-H stretch) confirm ring formation .
- HRMS : Exact mass matching ([M+H]⁺ calculated for C₁₆H₁₇NO: 239.1314) ensures molecular identity .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer :
- Degradation Pathways : Oxazolidines are prone to hydrolytic ring-opening under humid conditions. Benzyl substituents may undergo oxidation over time.
- Storage Recommendations :
- Use anhydrous solvents (e.g., THF, DCM) for dissolution.
- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the benzyl/phenyl groups modulate the biological activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance metabolic stability but may reduce solubility. Compare with 3-chloro-5-(trifluoromethoxy)benzoic acid derivatives for analog design .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxybenzyl) hinder enzyme binding; use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
- Experimental Validation : Synthesize analogs (e.g., 3-nitrobenzyl or 5-fluorophenyl variants) and test in enzyme inhibition assays (IC₅₀ comparisons) .
Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?
- Methodological Answer :
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30% vs. 65%) may stem from:
Catalyst Purity : Use freshly prepared Pd(PPh₃)₄ and degassed solvents to minimize deactivation .
Substituent Interference : The benzyl group’s electron-donating nature may slow oxidative addition; employ PdCl₂(dppf) for enhanced catalytic turnover .
- Resolution Strategy : Replicate experiments under strictly controlled conditions (e.g., glovebox for air-sensitive steps) and report detailed procedural metadata .
Q. What computational methods are suitable for predicting the tautomeric behavior of this compound in solution?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model tautomerization energy barriers. Compare with experimental NMR data (e.g., coalescence temperature in variable-temperature studies) .
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to account for polarity-driven tautomer populations .
Q. How can researchers address discrepancies in biological assay results across different cell lines?
- Methodological Answer :
- Hypothesis Testing :
Membrane Permeability : Measure logP values (HPLC) to assess correlation with cytotoxicity in lipophilic vs. hydrophilic cell lines (e.g., HeLa vs. HEK293).
Metabolic Activation : Use LC-MS to detect prodrug conversion in liver microsomes .
- Standardization : Include positive controls (e.g., doxorubicin for apoptosis assays) and normalize data to cell viability metrics (MTT/WST-1) .
Data Management & Interpretation
Q. What statistical frameworks are recommended for analyzing dose-response curves with non-linear behavior?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit data using GraphPad Prism or R (drc package) to estimate EC₅₀, Hill slope, and maximal efficacy.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates and report confidence intervals .
Q. How can researchers reconcile contradictory findings in the compound’s mechanism of action across studies?
- Methodological Answer :
- Systematic Review : Use PRISMA guidelines to aggregate data from PubMed/Scopus, highlighting methodological variables (e.g., assay type, concentration ranges).
- Mechanistic Probes : Employ fluorescent tags (e.g., BODIPY-labeled analogs) to track subcellular localization and validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
